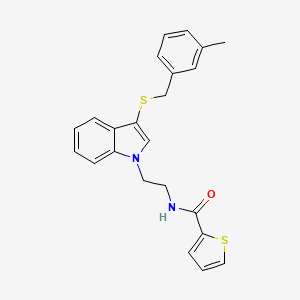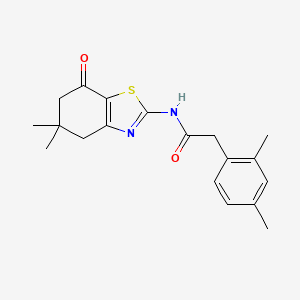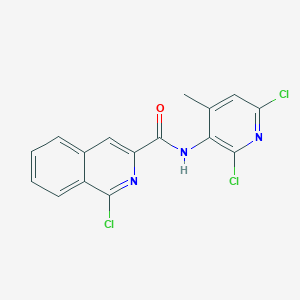![molecular formula C17H18BrNO3 B2681079 2-({3-BROMO-[1,1'-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE CAS No. 449169-54-4](/img/structure/B2681079.png)
2-({3-BROMO-[1,1'-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({3-BROMO-[1,1’-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE is an organic compound that features a biphenyl structure with a bromine substituent and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-BROMO-[1,1’-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE typically involves the following steps:
Bromination: The starting material, [1,1’-biphenyl]-4-ol, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Etherification: The brominated biphenyl is then reacted with 2-methoxyethylamine in the presence of a base such as potassium carbonate to form the ether linkage.
Acetylation: Finally, the resulting product is acetylated using acetic anhydride or acetyl chloride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-({3-BROMO-[1,1’-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The acetamide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amine derivatives of the original compound.
科学的研究の応用
2-({3-BROMO-[1,1’-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Materials Science: The compound’s biphenyl structure makes it suitable for use in the development of organic electronic materials.
Biological Studies: It can be used to study the interactions of biphenyl derivatives with biological targets.
作用機序
The mechanism of action of 2-({3-BROMO-[1,1’-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, while the acetamide group can form hydrogen bonds with polar residues.
類似化合物との比較
Similar Compounds
- 2-({3-CHLORO-[1,1’-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE
- 2-({3-FLUORO-[1,1’-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE
Uniqueness
The presence of the bromine atom in 2-({3-BROMO-[1,1’-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE imparts unique reactivity compared to its chloro and fluoro analogs. Bromine is a better leaving group in substitution reactions, making the compound more reactive towards nucleophiles. Additionally, the size and polarizability of bromine can influence the compound’s interactions with biological targets and materials.
特性
IUPAC Name |
2-(2-bromo-4-phenylphenoxy)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-21-10-9-19-17(20)12-22-16-8-7-14(11-15(16)18)13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOFJYBJLDRMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2680997.png)
![5-{[(3-nitrophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2681000.png)

![N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2681002.png)

![N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide](/img/structure/B2681007.png)
![1-(4-bromophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2681012.png)

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-cyclopropyl-N-methylpyrimidin-4-amine](/img/structure/B2681014.png)


![2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2681017.png)
![3-fluoro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2681019.png)
